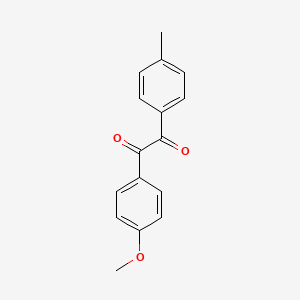
1-Benzyl-4-phenylquinazolin-2(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Benzyl-4-phenylquinazolin-2(1H)-one is a heterocyclic compound that belongs to the quinazolinone family This compound is characterized by a quinazoline core structure, which is a bicyclic system consisting of fused benzene and pyrimidine rings
準備方法
Synthetic Routes and Reaction Conditions: 1-Benzyl-4-phenylquinazolin-2(1H)-one can be synthesized through various methods. One common approach involves the condensation of 2-aminobenzophenone with benzyl chloride in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and precise control of reaction parameters.
化学反応の分析
Types of Reactions: 1-Benzyl-4-phenylquinazolin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives with different functional groups.
Reduction: Reduction reactions can lead to the formation of dihydroquinazolinone derivatives.
Substitution: The benzyl and phenyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products: The major products formed from these reactions include various substituted quinazolinone derivatives, which can exhibit different chemical and biological properties.
科学的研究の応用
1-Benzyl-4-phenylquinazolin-2(1H)-one has a wide range of scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research explores its potential as a lead compound for drug development.
Industry: It is used in the development of materials with specific chemical properties.
作用機序
The mechanism of action of 1-Benzyl-4-phenylquinazolin-2(1H)-one involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to its observed biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exhibiting anticancer activity.
類似化合物との比較
4-Phenylquinazolin-2(1H)-one: Lacks the benzyl group, which may affect its chemical and biological properties.
1-Benzylquinazolin-2(1H)-one: Lacks the phenyl group, leading to different reactivity and applications.
Quinazolin-2(1H)-one: The parent compound without any substituents, serving as a basic structure for various derivatives.
Uniqueness: 1-Benzyl-4-phenylquinazolin-2(1H)-one is unique due to the presence of both benzyl and phenyl groups, which enhance its chemical stability and potential for diverse applications. These substituents also contribute to its distinct biological activities compared to other quinazolinone derivatives.
特性
分子式 |
C21H16N2O |
|---|---|
分子量 |
312.4 g/mol |
IUPAC名 |
1-benzyl-4-phenylquinazolin-2-one |
InChI |
InChI=1S/C21H16N2O/c24-21-22-20(17-11-5-2-6-12-17)18-13-7-8-14-19(18)23(21)15-16-9-3-1-4-10-16/h1-14H,15H2 |
InChIキー |
ZTHOUBNMQRMWSA-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)CN2C3=CC=CC=C3C(=NC2=O)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![N-Boc-3-(1H-pyrrolo[2,3-c]pyridin-1-yl)isoquinolin-5-amine](/img/structure/B11926364.png)




![tert-butyl N-[(Z)-pyridin-2-ylmethylideneamino]carbamate](/img/structure/B11926392.png)


![2-Chloro-5-(trifluoromethoxy)benzo[d]oxazole](/img/structure/B11926426.png)

![(1R)-1-[1-[2-[(1R)-1-hydroxyprop-2-enyl]naphthalen-1-yl]naphthalen-2-yl]prop-2-en-1-ol](/img/structure/B11926438.png)
